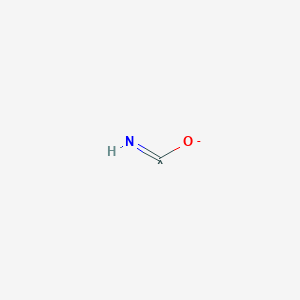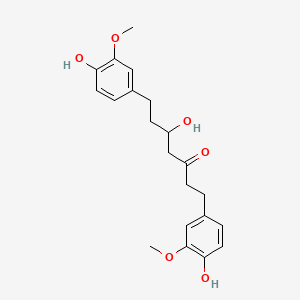
Hexahydrocurcumin
Übersicht
Beschreibung
Hexahydrocurcumin is a diarylheptanoid and a natural product found in Zingiber officinale . It is a major metabolite of curcumin and exhibits similar or more potent bioactivity than curcumin in both in vitro and in vivo studies .
Synthesis Analysis
Hexahydrocurcumin can be obtained by the hydrogenation of curcumin . In recent years, researchers have made local chemical modifications to the structure of curcumin, producing curcumin derivatives .Molecular Structure Analysis
Hexahydrocurcumin has a molecular formula of C21H26O6 and a molecular weight of 374.4 g/mol . Its IUPAC name is 5-hydroxy-1,7-bis (4-hydroxy-3-methoxyphenyl)heptan-3-one .Wissenschaftliche Forschungsanwendungen
Oncology: Anticancer Therapeutic Agent
Hexahydrocurcumin (HHC) has shown promise as a potential oral anticancer therapeutic agent. Research indicates that HHC-encapsulated chitosan nanoparticles exhibit significant cytotoxic effects against MDA-MB-231 breast cancer cells . These nanoparticles facilitate a sustained release of HHC, enhancing its bioaccessibility and bioavailability, which are crucial for effective cancer treatment .
Dermatology: Skin Health and Melanogenesis
In dermatological applications, HHC has been studied for its effects on melanogenesis, the process of melanin production in the skin. A comparative study of curcumin and its metabolites, including HHC, revealed their influence on melanin synthesis in melanoma cells . Understanding the role of HHC in skin pigmentation could lead to novel treatments for conditions like hyperpigmentation.
Neurology: Neuroprotection and Cognitive Function
HHC demonstrates neuroprotective properties, particularly in the context of cerebral ischemia and chronic cerebral hypoperfusion. It has been found to attenuate neuronal injury and modulate synaptic plasticity, which are vital for maintaining cognitive functions . HHC’s ability to reduce oxidative stress and amyloidogenesis is key to its therapeutic potential in neurology.
Cardiology: Vascular Health and Hypertension
In cardiology, HHC has been recognized for its cardiovascular protective effects. It mitigates angiotensin II-induced proliferation, migration, and inflammation in vascular smooth muscle cells, which are critical factors in the pathogenesis of atherosclerosis and hypertension . By inhibiting vascular inflammation and oxidative stress, HHC contributes to the amelioration of vascular remodeling in hypertensive conditions.
Immunology: Anti-inflammatory Properties
HHC exhibits anti-inflammatory properties that are beneficial in various immunological contexts. It has been shown to suppress the generation of reactive oxygen species and the expression of pro-inflammatory cytokines in vascular smooth muscle cells . This anti-inflammatory action of HHC can be leveraged to develop treatments for conditions characterized by chronic inflammation.
Metabolism: Metabolic Regulation
HHC plays a role in metabolism regulation. Its bioavailability and metabolic transformation are critical for its health-promoting effects. Studies have discussed the metabolism of curcuminoids, including HHC, and their implications for metabolic health . The metabolic pathways of HHC could be targeted to enhance its therapeutic efficacy in metabolic disorders.
Pharmacology: Drug Delivery and Bioavailability
In pharmacology, the focus on HHC revolves around improving its delivery and bioavailability. Nanoformulations of HHC are being developed to overcome its poor solubility and rapid biotransformation, which limit its clinical utility . Enhancing the bioavailability of HHC is essential for maximizing its therapeutic applications.
Antioxidant Activity: Protection Against Oxidative Stress
HHC is known for its antioxidant activity, providing protection against oxidative stress, a common factor in many diseases. Its ability to scavenge free radicals and enhance cellular antioxidant defenses makes HHC a valuable compound in research aimed at preventing oxidative damage .
Wirkmechanismus
Target of Action
Hexahydrocurcumin (HHC), a major metabolite of curcumin, exhibits similar or more potent bioactivity than curcumin . It has been reported to interact with various molecular targets, including those involved in antioxidant, anti-inflammatory, and anti-hypertensive pathways . .
Mode of Action
HHC interacts with its targets to exert its therapeutic effects. For instance, it has been reported to elicit an anti-hypertensive effect through diverse signaling pathways . .
Biochemical Pathways
HHC has been reported to affect several biochemical pathways. For instance, it has been found to elicit anti-hypertensive effects through pathways mediated by Nrf2-ARE, NF-kB, NO/cGMP/PDE5/MMPs, RAAS/ACE, HAT/HDAC, G0/G1/apoptosis, CYP3A4, UCP2/PARP, VEGF/STAT/AXL/tyrosine kinase, and TGF-β/Smad . These pathways are involved in various biological processes, including inflammation, oxidative stress, and hypertension.
Pharmacokinetics
The pharmacokinetics of HHC, including its absorption, distribution, metabolism, and excretion (ADME) properties, play a crucial role in its bioavailability. HHC is a major metabolite of curcumin, formed through the reduction of curcumin . .
Result of Action
The molecular and cellular effects of HHC’s action are diverse. It has been reported to exhibit antioxidant, anti-inflammatory, antitumor, and cardiovascular protective properties . For instance, HHC has been found to attenuate oxidative stress, improve synaptic function, attenuate amyloidogenesis, reduce phosphorylated Tau expression, and improve cognitive performance .
Action Environment
The action, efficacy, and stability of HHC can be influenced by various environmental factors. For instance, the bioavailability of HHC can be affected by factors such as pH and temperature . .
Eigenschaften
IUPAC Name |
5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)heptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,16,22,24-25H,3-4,7-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAHICAPUYTWHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(CC(=O)CCC2=CC(=C(C=C2)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415731 | |
| Record name | Hexahydrocurcumin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36062-05-2 | |
| Record name | Hexahydrocurcumin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36062-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydrocurcumin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036062052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexahydrocurcumin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Heptanone, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAHYDROCURCUMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNL5XJ2BA7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-[1-(2-hydroxy-2-methylpropyl)sulfanylpropan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1235425.png)


![(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-[(Z)-prop-1-enyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1235429.png)
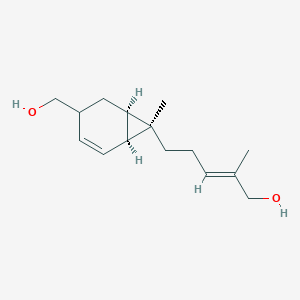
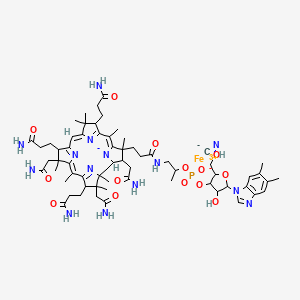
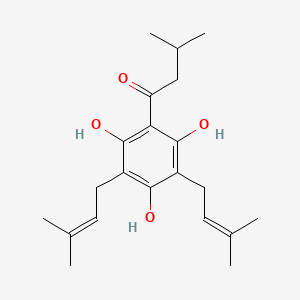


![1-(3-Methoxyphenyl)-2-[(1-methyl-2-imidazolyl)thio]ethanone](/img/structure/B1235440.png)

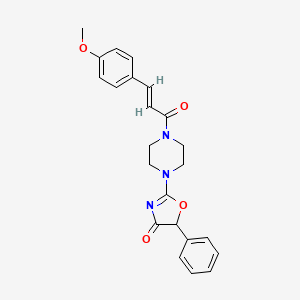
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-8-methyl-4-oxo-2-thieno[3,2-c][1]benzopyrancarboxamide](/img/structure/B1235444.png)
